2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane
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Overview
Description
2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3,5-dichlorophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The dioxolane ring and dichlorophenoxy group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,5-Dichlorophenoxy)methyl)-2-methyloxirane
- 2-{3-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole
- 2-[(3,5-Dichlorophenoxy)methyl]oxirane
Uniqueness
2-((3,5-Dichlorophenoxy)methyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
2-[(3,5-dichlorophenoxy)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h3-5,10H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUBEGKHSLHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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